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Compound of Interest

6,6-Dimethyl-1,4-
Compound Name: _ )
dioxaspiro[4.5]decan-8-ol

Cat. No.: B13899455

Spirocyclic compounds, characterized by two rings connected through a single common atom,
are a prominent structural motif in a vast array of natural products, pharmaceuticals, and
functional molecules.[1] Their rigid, three-dimensional architecture provides a unique
topographical diversity compared to simpler monocyclic or fused-ring systems, offering
excellent potential for molecular recognition and modulation of biological targets.[1] Molecules
like the antifungal agent lubiminol and the Alzheimer's disease drug candidate Lanabecestat
feature spirocyclic cores, underscoring their importance in drug discovery.[1] This guide
provides a comprehensive technical analysis of a specific spirocycle, 6,6-dimethyl
spiro[4.5]decan-8-ol, focusing on the systematic determination of its IUPAC name, its structural
and stereochemical features, and a hypothetical framework for its synthesis and
characterization.

Part 1: Systematic IUPAC Nomenclature
Deconstruction

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of
rules to generate unambiguous names for complex organic molecules.[2][3] The naming of
spiro compounds follows a precise, sequential logic. Let us deconstruct the name 6,6-dimethyl
spiro[4.5]decan-8-ol.

Step 1: Identify the Parent Hydrocarbon
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» Total Carbon Count: The core structure contains ten carbon atoms, leading to the parent
alkane name "decane".

e Spirocyclic Nature: The presence of a single atom common to both rings requires the prefix
"spiro”.[3]

Step 2: Define the Ring Sizes (The von Baeyer
Descriptor)

o Carbon Count per Ring: The spiro atom (the quaternary carbon shared by both rings) is the
reference point. We count the number of carbon atoms in each ring, excluding the spiro atom
itself.

o One ring is a cyclopentane, which has four additional carbon atoms.
o The other ring is a cyclohexane, which has five additional carbon atoms.

o Descriptor Format: These numbers are placed in square brackets in ascending order,
separated by a full stop.[2][4] This gives the descriptor [4.5].

o Assembled Core Name: Combining these elements gives the parent spiroalkane name:
spiro[4.5]decane.

Step 3: Numbering the Spirocyclic System

The numbering of a spiroalkane system is fixed and does not change based on the location of
substituents or functional groups.[2][5]

o Starting Point: Numbering begins in the smaller ring, at a carbon atom immediately adjacent
to the spiro atom.[2][5] In this case, we start in the five-membered ring.

e Progression: The numbering proceeds around the smaller ring first (positions 1, 2, 3, 4), then
through the spiro atom itself (position 5), and finally around the larger ring (positions 6, 7, 8,
9, 10).[2]

The diagram below illustrates the molecular structure and the correct IUPAC numbering
scheme.
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Caption: IUPAC numbering of 6,6-dimethyl spiro[4.5]decan-8-ol.

Step 4: Placing Substituents and Functional Groups

» Methyl Groups: Two methyl (-CHs) groups are located at position 6. This is denoted as 6,6-
dimethyl.

e Principal Functional Group: An alcohol (-OH) group is present. According to IUPAC priority
rules, this is the principal functional group and is indicated by the suffix "-ol".

e Location of Functional Group: The alcohol group is at position 8, specified as -8-ol.

Step 5: Assembling the Final Name

By combining these components in the standard order (substituents, spiro prefix, parent
alkane, functional group suffix), we arrive at the full, unambiguous IUPAC name: 6,6-dimethyl
spiro[4.5]decan-8-ol.

Part 2: Structural and Stereochemical
Considerations

The defined structure of 6,6-dimethyl spiro[4.5]decan-8-ol presents notable stereochemical
complexity, a critical consideration for drug development professionals, as different
stereoisomers can have vastly different pharmacological activities.

o Stereocenters: The molecule possesses two stereocenters:
o C5 (The Spiro Atom): The spirocyclic center is chiral.

o C8 (The Carbinol Carbon): The carbon atom bearing the hydroxyl group is also a chiral
center.

» Diastereomers: The presence of two stereocenters means that four stereoisomers are
possible (two pairs of enantiomers). The relative stereochemistry between the C5 spiro
center and the C8 hydroxyl group defines the diastereomeric relationship. For instance, the
hydroxyl group at C8 can be cis or trans relative to one of the rings connected at the spiro
center. Further complexity arises from the orientation of the two methyl groups at C6, which
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can be axial or equatorial in different chair conformations of the cyclohexane ring. A full
stereochemical assignment (e.g., using R/S notation) would require detailed spectroscopic or

crystallographic analysis.

Part 3: Physicochemical and Spectroscopic Data
Profile

While experimental data for this specific molecule is not readily available in public databases,
we can predict its key properties based on its structure. This data is essential for researchers

planning synthesis or characterization.
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Rationale /| Expected

Property Value = .
ighature

Derived from structural
Molecular Formula C12H220 ]

analysis.

] Calculated from the molecular

Molecular Weight 182.31 g/mol

formula.

Proton on the carbon bearing
1H NMR (CDCls) 6 ~3.6-4.0 ppm (m, 1H)

the -OH group (H8).

Two equivalent methyl groups

0 ~0.8-1.1 ppm (s, 6H
PP ( ) at C6.

Overlapping signals from the
0 ~1.2-2.0 ppm (m, 15H) remaining aliphatic C-H

protons and the O-H proton.

Carbon atom attached to the
13C NMR (CDCls) 4 ~65-75 ppm
hydroxyl group (C8).

The quaternary spiro carbon

0 ~45-55 ppm
PP (C5).

Carbon with the two methyl
0 ~30-40 ppm

groups (C6).
0 ~20-30 ppm The two methyl carbons.

Characteristic O-H stretching

Infrared (IR) ~3200-3600 cm~1 (broad)

vibration of an alcohol.

C-H stretching vibrations of the
~2850-2960 cm~1 (strong) o
sp? hybridized carbons.

~1050-1150 cm~1 (strong) C-O stretching vibration.

Note: Predicted chemical shifts are estimates. Actual values may vary. Data for common NMR
solvent impurities can be found in established literature to avoid misinterpretation.[6]
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Part 4: Experimental Workflow: A Proposed
Synthetic Route

A logical and efficient synthesis of the target molecule could be achieved via the reduction of
the corresponding ketone, 6,6-dimethyl spiro[4.5]decan-8-one. This precursor is structurally
similar to known spiro[4.5]decanones.[7]

Hypothetical Protocol: Reduction of 6,6-dimethyl
spiro[4.5]decan-8-one

This protocol outlines a standard laboratory procedure for the reduction of a ketone to a
secondary alcohol using sodium borohydride (NaBHa4), a mild and selective reducing agent.

Objective: To synthesize 6,6-dimethyl spiro[4.5]decan-8-ol.

Materials:

6,6-dimethyl spiro[4.5]decan-8-one

e Sodium borohydride (NaBHa4)

o Methanol (MeOH), anhydrous

e Dichloromethane (DCM)

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

» Dissolution: Dissolve 6,6-dimethyl spiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol
(approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
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e Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes.

e Reduction: Add sodium borohydride (NaBHa4, 1.5 eq) portion-wise over 10 minutes to the
cooled solution. Causality: Portion-wise addition controls the exothermic reaction and
hydrogen gas evolution.

» Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer
Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

e Quenching: Slowly add 1 M HCI dropwise to the reaction mixture at O °C to neutralize excess
NaBHa4 and protonate the resulting alkoxide. Causality: The acid quench is crucial for
destroying the reducing agent and isolating the alcohol product.[8]

e Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

o Extraction: Partition the remaining aqueous residue between dichloromethane (DCM) and
water. Extract the aqueous layer twice more with DCM.

» Washing: Combine the organic layers and wash sequentially with saturated NaHCOs solution
(to remove residual acid) and brine (to aid in drying).

» Drying and Filtration: Dry the organic layer over anhydrous MgSOea, filter, and concentrate
the filtrate under reduced pressure to yield the crude product.

« Purification: Purify the crude 6,6-dimethyl spiro[4.5]decan-8-ol by flash column
chromatography on silica gel to obtain the final product.

o Characterization: Confirm the structure and purity of the final product using NMR (*H, 3C), IR
spectroscopy, and mass spectrometry.

The following diagram visualizes this experimental workflow.
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Caption: Synthetic workflow for the preparation of the target alcohol.

Conclusion

The IUPAC name 6,6-dimethyl spiro[4.5]decan-8-ol precisely describes a complex bicyclic
alcohol following a hierarchical set of nomenclature rules. Understanding this systematic
naming is fundamental for unambiguous scientific communication. The molecule's structure,
featuring two key stereocenters, makes it an interesting target for stereoselective synthesis and
further investigation in medicinal chemistry and materials science. The provided analytical data
and synthetic workflow offer a practical foundation for researchers and drug development
professionals working with this or structurally related spirocyclic scaffolds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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